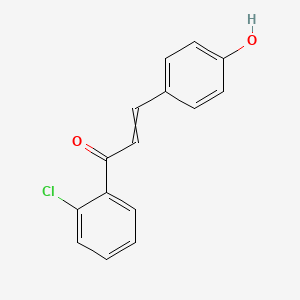

2'-Chloro 4-hydroxy chalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11ClO2 |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H11ClO2/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-10,17H |

InChI Key |

FDGQCKIOOCJPLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Hydroxy Chalcone and Its Derivatives

Classical Claisen-Schmidt Condensation Approaches

The cornerstone of chalcone (B49325) synthesis, including that of 2'-Chloro 4-hydroxy chalcone, has traditionally been the Claisen-Schmidt condensation. This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). researchgate.netwikipedia.org For the specific synthesis of this compound, the precursor molecules are 2'-chloroacetophenone (B1665101) and 4-hydroxybenzaldehyde.

Reaction Conditions and Catalysis (e.g., Alkaline Media)

The classical Claisen-Schmidt reaction is most frequently performed under alkaline conditions. taylorandfrancis.com Strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are dissolved in a polar protic solvent, typically ethanol (B145695) or methanol, to create the catalytic medium. taylorandfrancis.comnih.govpropulsiontechjournal.com The reaction proceeds by deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. chegg.com This is followed by dehydration to yield the α,β-unsaturated ketone structure characteristic of chalcones.

Reaction conditions can vary, but generally involve stirring the reactants at temperatures ranging from room temperature to around 50°C for several hours. taylorandfrancis.com However, these traditional methods can sometimes lead to complex reaction mixtures and may require laborious purification steps. taylorandfrancis.com An alternative approach involves using acid catalysts. The use of thionyl chloride (SOCl₂) in absolute ethanol, which generates HCl in situ, provides an acidic environment for the condensation, which can be advantageous when dealing with hydroxylated chalcones as it may not require the protection of the hydroxyl group. jocpr.com

Table 1: Comparison of Catalysts in Classical Chalcone Synthesis

| Catalyst | Solvent | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| KOH | Ethanol | Room Temp - 50°C | Several Hours | Variable | taylorandfrancis.com |

| NaOH | Ethanol | Room Temp | 62-75 min | 62-72% | uitm.edu.my |

| SOCl₂ | Ethanol | Room Temp | 12 Hours | Good | jocpr.com |

| Ba(OH)₂ | Not Specified | Not Specified | Not Specified | 88-98% | rasayanjournal.co.in |

This table presents generalized data for chalcone synthesis via Claisen-Schmidt condensation to illustrate typical conditions.

Substrate Scope and Reactant Variations

The Claisen-Schmidt condensation is highly versatile, accommodating a wide array of substituents on both the acetophenone and benzaldehyde rings. This allows for the synthesis of a diverse library of chalcone derivatives. For instance, the synthesis of 4-chloro-2'-hydroxychalcone (B8741632) involves the reaction of 2'-hydroxyacetophenone (B8834) and 4-chlorobenzaldehyde. researchgate.net Similarly, reacting 4-hydroxy acetophenone with 2-chlorobenzaldehyde (B119727) yields 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one, an isomer of the target compound. rjpbcs.com The electronic nature of the substituents on the aromatic rings can influence the reaction rate and yield, but the method is generally robust for both electron-donating and electron-withdrawing groups. digitellinc.comnih.gov

Green Chemistry Approaches in Chalcone Synthesis

In response to the growing need for environmentally sustainable chemical processes, several green chemistry approaches have been developed for chalcone synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency. nih.gov

Solvent-Free Methods (e.g., Grinding Technique)

A prominent green method for chalcone synthesis is the solvent-free grinding technique. nih.govacs.org This mechanochemical approach involves grinding the solid reactants (acetophenone and benzaldehyde) with a solid base catalyst, such as NaOH or KOH, using a mortar and pestle at room temperature. uitm.edu.myacs.orgrsc.org The reaction often proceeds rapidly, sometimes within minutes, and produces high yields of the chalcone product with high purity. uitm.edu.mynih.gov This method significantly reduces waste by eliminating the need for a reaction solvent and simplifies the workup procedure, often requiring just a wash with water to isolate the crude product. rsc.org Research has shown this technique to be highly efficient, with yields for various chalcones reported to be in the range of 76-95%. uitm.edu.myrasayanjournal.co.in

Table 2: Comparison of Conventional vs. Solvent-Free Grinding Synthesis

| Chalcone Derivative | Method | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-methoxy-3'-nitrochalcone | Conventional (Ethanol) | aq. NaOH | 75 min | 62% | uitm.edu.my |

| 4-methoxy-3'-nitrochalcone | Solvent-Free Grinding | solid NaOH | 5 min | 76% | uitm.edu.my |

| 4-methoxy-4'-chlorochalcone | Conventional (Ethanol) | aq. NaOH | 68 min | 72% | uitm.edu.my |

| 4-methoxy-4'-chlorochalcone | Solvent-Free Grinding | solid NaOH | 5 min | 86% | uitm.edu.my |

This table illustrates the improved efficiency of the grinding technique for the synthesis of representative chalcones.

Environmentally Benign Solvent Systems (e.g., PEG-400)

Another green strategy involves replacing volatile and often toxic organic solvents with more environmentally benign alternatives. Polyethylene glycol (PEG), particularly PEG-400, has emerged as an effective and recyclable solvent for the Claisen-Schmidt condensation. rjpbcs.comproquest.com PEG is non-toxic, inexpensive, and water-soluble, which facilitates its removal and recovery from the reaction mixture. rjpbcs.com

The synthesis of chalcone derivatives in PEG-400, typically using KOH as a catalyst, has been shown to be clean, with excellent yields and shorter reaction times compared to classical methods. rjpbcs.comproquest.com For example, the synthesis of 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one was achieved by stirring the reactants in PEG-400 with KOH at 40°C for one hour. rjpbcs.com The product can be easily isolated by adding ice-cold water to the reaction mixture, causing the chalcone to precipitate. rjpbcs.com

Advanced Synthetic Strategies

Beyond the Claisen-Schmidt condensation, other advanced synthetic methods have been developed for chalcone synthesis, offering alternative routes and sometimes greater control over the reaction.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically accelerate the synthesis of chalcones, often reducing reaction times from hours to minutes. ekb.egsaudijournals.com This technique can be applied to both solvent-based and solvent-free conditions. nih.gov

Ultrasonic-Assisted Synthesis (Sonochemistry) : Similar to microwave assistance, the application of ultrasonic waves can enhance the reaction rate of the Claisen-Schmidt condensation, representing another green and efficient approach. taylorandfrancis.comekb.eg

Wittig Reaction : This method provides an alternative for the formation of the α,β-unsaturated system. It involves the reaction of a stabilized ylide (e.g., triphenyl-benzoyl-methylene phosphorane) with an aldehyde. saudijournals.comnih.gov Recent developments have shown this reaction can be performed in water, enhancing its green credentials. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions : Modern organic chemistry offers powerful tools like the Suzuki and Heck coupling reactions, which can be adapted for chalcone synthesis. saudijournals.com For instance, the Heck reaction can be used to couple aryl vinyl ketones with aryl iodides. saudijournals.com

Alternative Catalysts : Research has explored a variety of other catalysts to improve the efficiency and selectivity of chalcone synthesis. These include iodine, Lewis acids like zirconium tetrachloride (ZrCl₄), and various solid acid catalysts, which can facilitate reactions under mild conditions. saudijournals.comcdnsciencepub.comrsc.org

These advanced strategies expand the synthetic chemist's toolkit, providing multiple pathways to access this compound and its derivatives, often with improved yields, shorter reaction times, and better environmental profiles. ekb.egnih.gov

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the carbon-carbon bonds essential to the chalcone backbone.

The Suzuki-Miyaura coupling reaction provides two primary pathways for chalcone synthesis. unl.ptresearchgate.net The first involves the reaction of a cinnamoyl chloride with an appropriately substituted phenylboronic acid. nih.gov The second, and often higher-yielding route, couples a benzoyl chloride with a styrylboronic acid. nih.gov For the synthesis of a 2'-Chloro-4-hydroxychalcone derivative, this could involve coupling a 2-chloro-benzoyl chloride with a 4-hydroxy-styrylboronic acid, or a similar strategic pairing. The reaction is typically catalyzed by a palladium complex like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as cesium carbonate. unl.ptnih.govnih.gov

The Heck reaction offers another palladium-catalyzed method, typically involving the reaction of an aryl halide with an alkene. saudijournals.com For chalcone synthesis, this could entail coupling an aryl iodide with an unsaturated ketone. researchgate.net A carbonylative Heck reaction is a notable variation, where an aryl halide reacts with styrene (B11656) and carbon monoxide to form the chalcone structure. unl.pt

The Sonogashira coupling reaction, which joins terminal alkynes with aryl or vinyl halides, is also employed. ekb.eg A subsequent isomerization can convert the resulting propargyl alcohol intermediate into the desired α,β-unsaturated ketone of the chalcone. unl.ptnih.gov This domino reaction sequence involves a rapid palladium/copper-catalyzed alkynylation followed by a base-catalyzed isomerization. nih.govresearchgate.net

Table 1: Overview of Coupling Reactions for Chalcone Synthesis

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| Suzuki-Miyaura | 1. Cinnamoyl Chloride + Phenylboronic Acid 2. Benzoyl Chloride + Styrylboronic Acid | Pd(PPh₃)₄, Base (e.g., Cs₂CO₃), Anhydrous Toluene | Versatile for various substitutions; pathway 2 often gives higher yields. researchgate.netnih.gov |

| Heck | Aryl Halide + Unsaturated Ketone (e.g., Phenyl Vinyl Ketone) | Palladium Catalyst | Forms the C-C bond between the aromatic ring and the enone system. saudijournals.com |

| Carbonylative Heck | Aryl Halide + Styrene + Carbon Monoxide | Palladium Catalyst | Incorporates a carbonyl group directly. unl.pt |

| Sonogashira | Electron-deficient Phenyl Halide + Propargyl Alcohol | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N), THF | Forms a propargyl alcohol intermediate which isomerizes to the enone. unl.ptnih.gov |

Fries' Rearrangement Methods

The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxy aryl ketone, making it highly suitable for synthesizing 2'-hydroxychalcones. wikipedia.orgbyjus.com The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). wikipedia.orgbyjus.com

The regioselectivity of the acylation (ortho vs. para) is influenced by reaction conditions. wikipedia.org Lower temperatures typically favor the formation of the para-product, while higher temperatures promote the ortho-product, which is the key intermediate for 2'-hydroxychalcones. byjus.comyoutube.com To synthesize 2'-Chloro-4-hydroxychalcone, a potential starting material would be a phenyl ester derived from a substituted cinnamic acid and a chlorophenol.

Variants of this reaction include:

Photo-Fries Rearrangement : This method uses photochemical excitation to induce the rearrangement, offering an alternative to Lewis acid catalysis. nih.govthermofisher.com

Anionic Fries Rearrangement : This approach involves the ortho-metalation of aryl esters or carbamates with a strong base, followed by rearrangement to yield the ortho-carbonyl product. wikipedia.orgyoutube.com

While effective for creating the necessary hydroxy aryl ketone precursor, the Fries rearrangement can have limitations, such as requiring stoichiometric amounts of corrosive catalysts and potentially yielding mixtures of isomers. organic-chemistry.org

One-Pot Reaction Protocols

One-pot synthesis represents an efficient and sustainable chemical strategy that combines multiple reaction steps in a single flask without isolating intermediate compounds. researchgate.netsjf.edu This approach minimizes waste, reduces the use of solvents for purification, and saves time. researchgate.netsjf.edu

For chalcone synthesis, a one-pot protocol can be designed by combining a Claisen-Schmidt condensation with a subsequent reaction. For instance, a one-pot method has been developed for synthesizing chalcone epoxides, where the chalcone is formed in situ and then immediately epoxidized. researchgate.netscribd.com Another approach involves the reaction of an alcohol and a ketone using an oxidizing agent like chromium(VI) oxide to generate the chalcone derivative in a single operational step. nih.gov These streamlined procedures are highly valuable for efficiently generating libraries of chalcone derivatives for further study. nih.gov

Purification and Isolation Techniques

After synthesis, the crude reaction mixture contains the desired chalcone product alongside unreacted starting materials, byproducts, and catalysts. A systematic purification process is therefore essential to isolate 2'-Chloro-4-hydroxychalcone in a pure form.

Chromatographic Separation Methods

Chromatography is a primary technique for the purification of chalcones.

Thin-Layer Chromatography (TLC) : TLC is used extensively to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product spot. rsc.orgrsc.org It also helps in optimizing the solvent system for column chromatography. jetir.org

Column Chromatography : This is the most common method for purifying crude chalcones. jetir.org The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a solvent system of appropriate polarity. A common eluent system for chalcones is a mixture of hexane (B92381) and ethyl acetate. researchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) : For achieving very high purity or for separating closely related isomers, reversed-phase HPLC is a powerful tool. nih.gov An HPLC method has been specifically developed to separate 2'-hydroxychalcone (B22705) from its isomeric flavanone (B1672756) form, demonstrating the technique's utility in resolving complex mixtures. nih.govopenmedicinalchemistryjournal.com

Table 2: Chromatographic Methods for Chalcone Purification

| Technique | Purpose | Stationary Phase | Mobile Phase Example | Reference |

| TLC | Reaction monitoring, solvent system optimization | Silica Gel G | Hexane:Ethyl Acetate (e.g., 9:1) | rsc.org |

| Column Chromatography | Bulk purification of crude product | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate (e.g., 9.5:0.5) | jetir.orgresearchgate.net |

| HPLC | High-purity separation, isomer resolution | Chiralpak IA (for enantiomers) | Aqueous-based eluents | nih.gov |

Recrystallization Strategies

Recrystallization is a fundamental technique for purifying solid organic compounds and is often the final step after chromatographic separation. rsc.org The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

The crude or semi-purified 2'-Chloro-4-hydroxychalcone is dissolved in a minimal amount of a hot solvent in which it is highly soluble. study.com As the solution cools slowly, the solubility of the chalcone decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). rsc.orgstudy.com Ethanol is a commonly used solvent for recrystallizing chalcones. rsc.orgrsc.org The process effectively removes trace impurities, resulting in a product with high purity, which is crucial for accurate characterization and subsequent applications. study.com

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Hydroxy Chalcone

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The spectrum of 2'-Chloro-4-hydroxychalcone is expected to display several key absorptions corresponding to its hydroxyl, carbonyl, olefinic, and aromatic moieties.

The primary vibrational modes anticipated for 2'-Chloro-4-hydroxychalcone are detailed below. The predicted wavenumbers are based on typical frequency ranges for these functional groups and data from analogous chalcone (B49325) structures.

O-H Stretching: The phenolic hydroxyl group on the B-ring is expected to produce a broad and strong absorption band in the region of 3400-3200 cm⁻¹ in the FTIR spectrum. The broadness of this peak is due to intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations are predicted to appear as a series of sharp bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C-H stretching of the α,β-unsaturated bridge (vinylic protons) would also fall within this region.

C=O Stretching: The carbonyl (ketone) group of the chalcone framework is one of its most characteristic features. This C=O stretching vibration is expected to give rise to a very strong and sharp absorption band in the FTIR spectrum, predicted to be in the range of 1660-1640 cm⁻¹. The precise position is influenced by conjugation with both the aromatic A-ring and the enone double bond, which lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). The presence of an ortho-chloro substituent on the A-ring may cause a slight shift compared to an unsubstituted ring.

C=C Stretching: Multiple bands are expected for the carbon-carbon double bond stretching vibrations. The vinylic C=C bond of the enone system is anticipated to absorb in the 1625-1590 cm⁻¹ region. Aromatic C=C stretching vibrations from both phenyl rings typically appear as a set of two to three bands of variable intensity in the 1600-1450 cm⁻¹ range.

C-O Stretching and O-H Bending: The phenolic C-O stretching vibration is expected to produce a strong band around 1260 cm⁻¹, while the in-plane O-H bending vibration should appear near 1390-1330 cm⁻¹.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond on the A-ring is expected to produce a moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Table 1: Predicted Key Vibrational Frequencies for 2'-Chloro-4-hydroxychalcone

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H (Phenol) | Stretching | 3400 - 3200 | Strong, Broad |

| C-H (Aromatic/Vinylic) | Stretching | 3100 - 3000 | Medium, Sharp |

| C=O (Ketone, Conjugated) | Stretching | 1660 - 1640 | Very Strong, Sharp |

| C=C (Vinylic) | Stretching | 1625 - 1590 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium, Multiple Bands |

| C-O (Phenol) | Stretching | ~1260 | Strong |

| C-Cl (Aryl Halide) | Stretching | 800 - 600 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with 2D techniques, would allow for the complete assignment of all proton and carbon signals in the 2'-Chloro-4-hydroxychalcone molecule.

The ¹H NMR spectrum is expected to show distinct signals for the phenolic, aromatic, and vinylic protons.

Phenolic Proton (-OH): The proton of the 4-hydroxy group is expected to appear as a broad singlet. Its chemical shift can be variable (typically δ 5-10 ppm) depending on the solvent and concentration, as it is not involved in strong intramolecular hydrogen bonding with the carbonyl group, unlike in 2'-hydroxychalcones.

Vinylic Protons (H-α, H-β): The two protons on the α,β-unsaturated bridge are expected to appear as two distinct doublets in the δ 7.0-8.0 ppm range. The H-β proton (closer to the 4-hydroxyphenyl B-ring) is typically downfield relative to the H-α proton (closer to the carbonyl group). A large coupling constant (J) of approximately 15-16 Hz between these two protons would confirm the trans (E) stereochemistry of the double bond.

Aromatic Protons (Ring B): The 4-hydroxyphenyl ring should exhibit an AA'BB' splitting pattern. The two protons ortho to the hydroxyl group (H-3, H-5) would appear as a doublet, and the two protons meta to the hydroxyl group (H-2, H-6) would appear as another doublet further downfield.

Aromatic Protons (Ring A): The 2-chlorophenyl ring will present a more complex pattern of four protons. Due to the influence of the ortho-chloro and the adjacent carbonyl group, these protons would likely appear as multiplets in the δ 7.3-7.8 ppm region.

Table 2: Predicted ¹H NMR Data for 2'-Chloro-4-hydroxychalcone (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-α | ~7.4 - 7.6 | d | ~15.5 |

| H-β | ~7.7 - 7.9 | d | ~15.5 |

| H-2, H-6 (Ring B) | ~7.5 - 7.7 | d | ~8.5 |

| H-3, H-5 (Ring B) | ~6.9 - 7.1 | d | ~8.5 |

| H-3', H-4', H-5', H-6' (Ring A) | ~7.3 - 7.8 | m | - |

| 4-OH | ~5.0 - 10.0 | s (broad) | - |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2'-Chloro-4-hydroxychalcone, 15 distinct signals are expected.

Carbonyl Carbon (C=O): The ketone carbon is the most deshielded carbon and is expected to appear at a characteristic chemical shift of δ > 190 ppm.

Vinylic Carbons (C-α, C-β): The olefinic carbons are predicted to resonate in the δ 120-145 ppm range. C-β is typically further downfield than C-α.

Aromatic Carbons: The remaining 12 signals correspond to the aromatic carbons. The carbon bearing the hydroxyl group (C-4) would be shifted downfield (~160 ppm), while the carbon bearing the chlorine atom (C-2') would also be downfield (~135 ppm). The other carbon signals would be assigned based on established substituent effects.

Table 3: Predicted ¹³C NMR Data for 2'-Chloro-4-hydroxychalcone

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C=O | > 190 |

| C-4 (Ring B, C-OH) | ~160 |

| C-β | ~144 |

| C-1', C-2' (Ring A) | ~135 - 140 |

| C-α | ~122 |

| Other Aromatic C's | 115 - 135 |

To confirm the assignments from 1D NMR spectra, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-α and H-β, and between adjacent protons within each of the two aromatic rings, helping to trace the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for each protonated carbon atom (all vinylic and aromatic C-H carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments. For instance, correlations from the vinylic protons H-α and H-β to the carbonyl carbon (C=O) would confirm the core chalcone structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

For 2'-Chloro-4-hydroxychalcone (C₁₅H₁₁ClO₂), the calculated exact mass is approximately 258.0448 g/mol . In a high-resolution mass spectrum (HRMS), observing a molecular ion peak corresponding to this mass would confirm the elemental composition.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would show two peaks for the molecular ion:

An M⁺ peak at m/z ≈ 258.

An [M+2]⁺ peak at m/z ≈ 260, with an intensity that is roughly one-third of the M⁺ peak.

The fragmentation of the molecule under electron ionization (EI-MS) would likely proceed through characteristic pathways for chalcones, including cleavage on either side of the carbonyl group, leading to fragment ions corresponding to the substituted benzoyl and styryl moieties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For 2'-Chloro-4-hydroxychalcone, HRMS provides experimental confirmation of its molecular formula, C15H11ClO2.

The technique can distinguish the exact mass of the molecule from others with the same nominal mass, confirming the presence and number of chlorine, carbon, hydrogen, and oxygen atoms. The theoretically calculated exact mass for the neutral molecule is 258.04476 Da. lookchem.comnih.gov HRMS analysis would be expected to yield a measured mass that closely corresponds to this value, typically within a few parts per million (ppm), thereby validating the compound's elemental formula. lookchem.comnih.gov

Table 1: HRMS Data for 2'-Chloro-4-hydroxychalcone

| Parameter | Value |

|---|---|

| Molecular Formula | C15H11ClO2 |

| Exact Mass (Calculated) | 258.04476 Da |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify individual components within a sample. In the analysis of 2'-Chloro-4-hydroxychalcone, the mass spectrum would display a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 258. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic peak ([M+2]⁺) would also be observed at m/z 260 with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific experimental fragmentation data for this exact isomer is not widely published, the fragmentation of chalcones generally follows predictable pathways. ucl.ac.beresearchgate.net Cleavage of the bonds adjacent to the central enone moiety is common, leading to characteristic fragment ions.

Table 2: Expected Key Fragments in the Mass Spectrum of 2'-Chloro-4-hydroxychalcone

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 258 / 260 | [C15H11ClO2]⁺ (Molecular Ion) | Intact molecule |

| 223 | [M-Cl]⁺ | Loss of a chlorine atom |

| 139 / 141 | [C7H4ClO]⁺ | Cleavage yielding the chlorobenzoyl fragment |

| 121 | [C8H9O]⁺ | Cleavage yielding the hydroxystyryl fragment |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the conjugated electronic systems within a molecule. The UV-Vis spectrum of chalcones is typically characterized by two main absorption bands, which arise from π→π* electronic transitions within the aromatic rings and the α,β-unsaturated ketone system. fabad.org.trnih.gov

Band I: This intense absorption band, appearing at a longer wavelength, is attributed to the electronic transition within the cinnamoyl group (B-ring and the enone bridge). For chalcones with chloro and hydroxyl substituents, this band is generally observed in the 300-360 nm range. researchgate.net

Band II: This band appears at a shorter wavelength and is associated with the electronic transition of the benzoyl moiety (A-ring). fabad.org.tr For similar chalcones, this band is typically found between 220-280 nm. fabad.org.tr

The exact position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings.

Table 3: Typical UV-Vis Absorption Bands for Chalcone Structures

| Absorption Band | Typical Wavelength Range (nm) | Associated Molecular Moiety | Electronic Transition |

|---|---|---|---|

| Band I | 300 - 390 nm | Cinnamoyl Group | π→π* |

Advanced Structural Elucidation Techniques

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. mdpi.com While a specific crystal structure for 2'-Chloro-4-hydroxychalcone has not been detailed in the surveyed literature, analysis of closely related chalcone derivatives provides insight into its expected structural characteristics. researchgate.netresearchgate.netnih.gov

Table 4: Illustrative Crystallographic Data for a Chalcone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.9998 |

| b (Å) | 12.6740 |

| c (Å) | 12.8997 |

| Z (Molecules per unit cell) | 4 |

Note: Data presented is for the analogous compound (2E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and serves as an illustrative example. researchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in the synthesis of chalcones for assessing purity and monitoring the progress of a reaction. nih.govnih.gov During the Claisen-Schmidt condensation synthesis of 2'-Chloro-4-hydroxychalcone from 2-chloroacetophenone and 4-hydroxybenzaldehyde, TLC is used to track the consumption of the starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate alongside the starting materials. As the reaction proceeds, the spots corresponding to the reactants diminish in intensity, while a new spot, representing the chalcone product, appears. rsc.org Due to its extended conjugated system, the chalcone product typically has a different retention factor (Rf) than the reactants and often appears as a distinct yellow spot, which can be visualized under UV light. rsc.org

Investigation of Biological Activities of 2 Chloro 4 Hydroxy Chalcone

Anticancer and Antiproliferative Research

The potential of 2'-Chloro 4-hydroxy chalcone (B49325) and related chlorinated chalcones as anticancer agents has been explored through various laboratory studies. These investigations have focused on its effects on cancer cell lines, the underlying cellular mechanisms, and its interaction with specific molecular targets involved in cancer progression.

The cytotoxic and antiproliferative effects of 2'-hydroxychalcone (B22705) derivatives, including those with chloro-substitutions, have been evaluated against a panel of human cancer cell lines.

One study investigated the impact of chlorochalcones on human breast cancer cells, specifically MCF-7 and MDA-MB-231. nih.gov The findings indicated that these derivatives exhibit high antiproliferative activity against these cancer cells. nih.gov Another synthetic chalcone, referred to as chalcone-3, demonstrated potent anti-proliferative effects on MDA-MB-231 cells in a dose and time-dependent manner, with a reported IC50 value of 17.98±6.36 µg/mL. nih.govwaocp.org Previous research also documented the antiproliferative activity of chalcone-3 against other human cancer cell lines, including HeLa, T47D, and WiDr, with IC50 values of 4.78, 0.34, and 5.98 µg/mL, respectively. nih.gov

In studies involving the human hepatoma cell line HepG2, 2'-hydroxychalcone (2'-HC) was shown to inhibit cell proliferation, particularly in lipid-loaded cells. nih.govnih.gov The cytotoxic potential of 2'-hydroxychalcone derivatives has been observed in HepG2 cells, with some compounds showing strong cytotoxicity. researchgate.netmdpi.com

The cytotoxic activity of 2',4-dihydroxy-3-methoxychalcone (B8714405) and 2',4',4-trihydroxy-3-methoxychalcone was tested against HeLa, WiDr, and T47D cell lines. researcher.life The results showed that 2',4',4-trihydroxy-3-methoxychalcone was highly active against HeLa and WiDr cells, with IC50 values of 8.53 and 2.66 µg/mL, respectively, and moderately active against T47D cells with an IC50 of 24.61 µg/mL. researcher.life The 2',4-dihydroxy-3-methoxychalcone also showed significant activity against HeLa and WiDr cell lines. researcher.life Furthermore, a chalcone known as ChalcEA displayed proliferation inhibition activity against T47D cell lines with an IC50 of 142.58±4.6 µM. nih.govnih.gov

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Chalcone-3 | MDA-MB-231 | Anti-proliferative | 17.98±6.36 µg/mL |

| Chalcone-3 | HeLa | Anti-proliferative | 4.78 µg/mL |

| Chalcone-3 | T47D | Anti-proliferative | 0.34 µg/mL |

| Chalcone-3 | WiDr | Anti-proliferative | 5.98 µg/mL |

| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | Cytotoxic | 8.53 µg/mL |

| 2',4',4-trihydroxy-3-methoxychalcone | WiDr | Cytotoxic | 2.66 µg/mL |

| 2',4',4-trihydroxy-3-methoxychalcone | T47D | Cytotoxic | 24.61 µg/mL |

| ChalcEA | T47D | Proliferation inhibition | 142.58±4.6 µM |

Research into the mechanisms of action of chlorinated chalcones has revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. One study on chlorochalcones derived from 2'-hydroxychalcone found that their primary mode of action against breast cancer cells is the induction of apoptosis. nih.gov This process involves the modulation of reactive oxygen species (ROS) levels and the induction of mitochondrial dysfunction. nih.gov

In addition to apoptosis, cell cycle modulation is another key mechanism. Certain chalcone derivatives have been shown to cause cell cycle arrest, which prevents cancer cells from dividing and proliferating. For instance, chalcone-3 was found to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.govwaocp.org Similarly, other studies have reported that 2'-hydroxy chalcone derivatives can cause a notable cell cycle arrest in the G2/M phase in human colon cancer cells. nih.gov Licochalcone H, another chalcone derivative, has been shown to trigger G1 phase cell cycle arrest in skin cancer cells. nih.gov Some novel chalcone derivatives have also been found to induce cell cycle arrest at the G0/G1 phase in HeLa cells. rjpbr.com

The anticancer effects of chalcones are often linked to their interaction with specific molecular targets that play a crucial role in cancer development. The p53 tumor suppressor protein and its negative regulator, Murine double minute 2 (MDM2), are key targets. nih.gov The inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy, and some chalcones have been identified as inhibitors of this interaction. rjpbr.comnih.govscilit.comresearchgate.net By disrupting the binding of MDM2 to p53, these compounds can reactivate the tumor suppressor functions of p53. rjpbr.com

Furthermore, chalcone derivatives have been shown to modulate other important signaling pathways. For example, chalcone-3 has been observed to significantly reduce the expression of phosphorylated epidermal growth factor receptor (pEGFR) and cyclin-D1, which contributes to cell cycle arrest. nih.govwaocp.org The EGFR signaling pathway, which includes the RAS/RAF/MEK/ERK axis, is vital for tumor cell proliferation, and its inhibition is a key therapeutic strategy. nih.gov

Antimicrobial and Antiparasitic Research

Beyond their anticancer properties, chalcones, including 2'-Chloro 4-hydroxy chalcone, have been investigated for their ability to combat microbial and parasitic infections.

Chlorinated chalcones have demonstrated notable antibacterial activity. Studies have shown that the introduction of a chlorine atom into the 2'-hydroxychalcone structure can enhance its effectiveness against various bacterial strains. mdpi.com Specifically, chlorinated 2'-hydroxychalcones exhibited significantly stronger antibacterial activity against Staphylococcus aureus DSM 799. mdpi.com The antibacterial efficacy of chalcones containing both hydroxyl and chlorine substituents has been tested against harmful microorganisms including the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacteria Escherichia coli and Proteus vulgaris. journaljpri.com The results indicated moderate to high antibacterial activity for these compounds. journaljpri.com

It has been noted that chalcones with chloro groups can exhibit greater inhibitory effects against bacteria compared to those with other functional groups like nitro, fluoro, and methyl. bio-conferences.org The presence of a chloro group in the chalcone structure has been associated with a positive effect on antibacterial activity against E. coli. mdpi.com Chalcones are recognized as a viable alternative for investigating antibacterial potential due to the increasing issue of microbial resistance. nih.gov

| Bacterial Strain | Activity of Chloro-substituted Chalcones |

|---|---|

| Staphylococcus aureus | Significant to high activity |

| Escherichia coli | Moderate to high activity |

| Bacillus subtilis | Moderate to high activity |

| Proteus vulgaris | Moderate to high activity |

The antifungal properties of chalcone derivatives have also been a focus of research. Studies have evaluated the antifungal activities of novel prenylated chalcones against plant pathogenic fungi such as Sclerotium rolfsii and Fusarium oxysporum. nih.gov These fungi are responsible for significant crop diseases like root rot and Fusarium wilt. nih.gov

Research has shown that certain chalcone derivatives can effectively inhibit the growth of these fungi. For example, 2'-hydroxy-4-benzyloxy-5'-O-prenylchalcone demonstrated the highest activity against both S. rolfsii and F. oxysporum in one study. nih.gov Halogen-substituted chalcone derivatives have also been reported to be highly fungicidal. mdpi.com The structural diversity and ease of modification of chalcones make them attractive candidates for developing new antifungal agents. researchgate.net

Antiparasitic and Antiviral Considerations

Research into the chalcone scaffold has revealed significant potential in combating various parasitic and viral pathogens.

Antimalarial Activity: Chalcone derivatives have been extensively studied for their antimalarial properties. nih.gov The presence and position of substituents, such as halogens, on the chalcone rings can modulate their activity against Plasmodium species. nih.gov For instance, studies on various chalcone derivatives have indicated that chloro-substituted compounds often exhibit notable antimalarial effects. researchgate.net One study highlighted that 2,4-Dimethoxy-4'-butoxychalcone, an analog of licochalcone A, showed potent antimalarial activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum in vitro, and was effective in rodent models of malaria. nih.govnih.gov While direct studies on 2'-Chloro-4-hydroxy chalcone are limited, the established activity of chlorinated chalcones suggests it may be a candidate for further investigation. nih.gov

Antileishmanial Activity: Leishmaniasis is another parasitic disease where chalcones have shown promise. Various hydroxy and methoxy (B1213986) substituted chalcones have been evaluated for their efficacy against Leishmania species. nih.gov For example, 2',6'-dihydroxy-4'-methoxychalcone demonstrated significant in vitro activity against Leishmania amazonensis promastigotes and intracellular amastigotes. nih.gov This compound appeared to be selectively toxic to the parasites, causing mitochondrial disorganization without significantly harming host macrophages. nih.gov Another study on 4,8-dimethoxynaphthalenyl chalcones found that derivatives with chloro substituents showed varied activity against L. amazonensis, with the substitution pattern influencing the efficacy. mdpi.com Specifically, a derivative without an ortho-chlorine substituent was more active than those with one or two ortho-chlorine atoms. mdpi.com This highlights the structural sensitivity of the antileishmanial activity of chalcones.

Antiviral Activity: The antiviral potential of chalcones has been explored against a range of viruses. Notably, 4-hydroxychalcone (B181621) (4HCH) has demonstrated significant antiviral activity against the human coronavirus HCoV-OC43. nih.govmdpi.comresearchgate.net Research indicates that 4HCH inhibits the virus at an early stage of infection by targeting the epidermal growth factor receptor (EGFR) and subsequently suppressing the EGFR/AKT/ERK1/2 signaling pathway, which is crucial for viral replication. nih.govresearchgate.net This compound was shown to reduce the cytopathic effect, decrease viral protein and RNA levels in infected cells, and lower the production of pro-inflammatory cytokines. nih.govmdpi.comresearchgate.net While this research was conducted on the 4-hydroxy isomer, the findings underscore the potential of the hydroxychalcone (B7798386) scaffold as a basis for developing antiviral agents. nih.gov

Antibiofilm Efficacy

Bacterial and fungal biofilms present a significant challenge in infectious diseases due to their inherent resistance to conventional antimicrobial agents. Research into chalcones has revealed their potential to inhibit biofilm formation. Studies on 2-hydroxychalcone (B1664081) have shown it to be a potent agent against biofilms of dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. nih.gov It was effective against both early-stage and mature biofilms, in contrast to conventional antifungal drugs which were largely ineffective against mature biofilms. nih.gov Other research has explored chalcone derivatives for their ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus. mdpi.com While specific data on 2'-Chloro-4-hydroxy chalcone is not extensively available, the demonstrated antibiofilm properties of the core 2-hydroxychalcone structure suggest that its derivatives could also possess this valuable activity. nih.gov

Antioxidant Research

The antioxidant properties of chalcones are a significant area of investigation, largely attributed to their chemical structure which enables them to scavenge free radicals and modulate endogenous antioxidant systems.

Radical Scavenging Assays (e.g., DPPH Method)

The ability of chalcones to donate a hydrogen atom and scavenge free radicals is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The presence of hydroxyl groups on the aromatic rings is considered a key feature for enhancing antioxidant activity. nih.gov A study on 4-hydroxychalcone demonstrated a 63.4% inhibition of the DPPH radical, indicating satisfactory antioxidant activity. ufms.brresearchgate.net Research on a series of 2'-hydroxy-chalcones also confirmed their radical scavenging ability. nih.gov The specific substitution pattern on both aromatic rings influences the potency of this activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected Chalcones

| Compound | Concentration | % Inhibition / IC50 | Source |

|---|---|---|---|

| 4-Hydroxychalcone | Not Specified | 63.4% | ufms.br |

| 2',4',3,4-Tetrahydroxychalcone (Butein) | Not Specified | Potent Scavenger | nih.gov |

Note: IC50 is the concentration of a substance required to reduce the initial DPPH concentration by 50%. Lower values indicate higher antioxidant activity.

Modulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866) Biosynthesis, Nrf2 Pathway)

Beyond direct radical scavenging, chalcones can exert antioxidant effects by upregulating the body's own defense mechanisms. A key pathway involved is the Keap1/Nrf2-ARE (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. mdpi.comresearchgate.net Activation of the transcription factor Nrf2 leads to the expression of numerous cytoprotective genes, including enzymes involved in the synthesis of glutathione (GSH), a major intracellular antioxidant. mdpi.comuniroma1.it

Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.com This triggers the antioxidant response. For example, the synthetic chalcone derivative 2-hydroxy-4′-methoxychalcone was found to stimulate the Nrf2/heme oxygenase-1 (HO-1) pathway, leading to increased levels of GSH. nih.gov This activation of the Nrf2 pathway is a critical mechanism by which chalcones help protect cells from oxidative stress. researchgate.netuniroma1.it Studies have shown that Nrf2 activation increases the production of enzymes like γ-glutamylcysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis. mdpi.comnih.gov

Lipid Peroxidation Inhibition

Lipid peroxidation is a detrimental process where free radicals attack lipids, leading to cellular damage. Antioxidants can prevent this by inhibiting the initiation or propagation of the peroxidative chain reaction. Several 2'-hydroxychalcones have been shown to inhibit the oxidation of linoleic acid, demonstrating their capacity to protect against lipid peroxidation. nih.govnih.gov In one study, a 2'-hydroxy-chalcone bearing two hydroxyl substituents on its B ring showed 82.3% inhibition of lipid peroxidation. nih.gov This activity, similar to radical scavenging, is closely linked to the substitution pattern on the chalcone's aromatic rings. nih.gov

Anti-inflammatory Research

Chalcones are well-documented for their anti-inflammatory properties, which are often linked to their antioxidant activities. They can inhibit key inflammatory mediators and enzymes. mdpi.com Research on various 2'-hydroxychalcone derivatives has shown they can potently inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net

The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. nih.govmdpi.comresearchgate.net For instance, certain 2'-hydroxychalcone derivatives were found to suppress the expression of iNOS and COX-2 in macrophage cell lines stimulated with lipopolysaccharide (LPS). researchgate.net This suppression is often mediated by the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net By blocking the activation of transcription factors like NF-κB, these chalcones can prevent the expression of a wide array of pro-inflammatory genes. researchgate.netnih.gov

Table 2: Anti-inflammatory Activity of Selected Chalcone Derivatives

| Compound | Target/Assay | Activity (IC50) | Cell Line | Source |

|---|---|---|---|---|

| 2'-methoxy-3,4-dichlorochalcone | NO Production | 7.1 µM | RAW 264.7 | nih.gov |

| 2'-hydroxy-3-bromo-6'-methoxychalcone | NO Production | 8.5 µM | RAW 264.7 | nih.gov |

| 2'-hydroxy-4',6'-dimethoxychalcone | NO Production | 9.6 µM | RAW 264.7 | nih.gov |

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX))

Chalcone derivatives have demonstrated significant potential as inhibitors of enzymes centrally involved in the inflammatory cascade, such as cyclooxygenases and lipoxygenases.

Cyclooxygenase (COX-1 and COX-2) Inhibition Cyclooxygenase enzymes are key to the metabolic pathway that converts arachidonic acid into prostaglandins, which are pivotal mediators of inflammation. Many chalcone derivatives exhibit inhibitory effects on both COX isoforms, often with a degree of selectivity. researchgate.netresearchgate.netplos.org Studies on various synthesized chalcones reveal that they are generally less efficient at suppressing COX-1 activity compared to COX-2. researchgate.net For instance, a series of 1,3-diphenyl-2-propen-1-one derivatives were evaluated, and several compounds displayed strong COX-2 inhibitory activity, with some showing IC50 values ranging from 4.78 to 15.40 μM. researchgate.net The inhibitory action of chalcones on COX enzymes is a recognized mechanism contributing to their anti-inflammatory effects. researchgate.netmdpi.com The propenone moiety of the chalcone structure is considered a crucial scaffold for developing selective anti-COX agents. mdpi.com While direct data for this compound is limited, the general activity of chloro-substituted chalcones suggests potential inhibitory action.

Lipoxygenase (LOX) Inhibition Lipoxygenases are another class of enzymes that metabolize arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. The inhibition of LOX is a therapeutic strategy for conditions like inflammation and allergic diseases. researchgate.net Research on synthetic chalcone derivatives has identified several potent LOX inhibitors. researchgate.net Specifically, studies on a series of 2′-hydroxy-chalcones, which are structurally similar to the title compound, revealed significant LOX inhibitory activity. rsc.org One derivative, 5′-chloro-3,4-dimethoxy-2′-hydroxy-chalcone, exhibited promising LOX inhibitory activity with an IC50 value of 45 μM. rsc.org The structure-activity relationship suggests that the substitution pattern on the aromatic rings significantly influences the inhibitory potency. researchgate.netnih.gov

| Compound Analogue | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Various 1,3-diphenyl-2-propen-1-one derivatives | COX-2 | 4.78–15.40 μM | researchgate.net |

| 5′-chloro-3,4-dimethoxy-2′-hydroxy-chalcone | LOX | 45 μM | rsc.org |

Modulation of Inflammatory Signaling Pathways (e.g., Akt/NF-κB)

Chalcones can exert their anti-inflammatory effects by modulating key intracellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a primary target. nih.govnih.gov NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like COX-2. nih.govnih.gov

Studies have shown that certain chalcone derivatives can inhibit the activation of NF-κB. nih.govnih.gov For example, 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC), a related compound, significantly inhibits the degradation of IκBα and the subsequent nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators. nih.gov By interfering with this pathway, chalcones can effectively suppress the inflammatory response at a transcriptional level. nih.govnih.gov

Prostaglandin E2 (PGE2) Production Inhibition

Prostaglandin E2 (PGE2) is a principal pro-inflammatory prostaglandin synthesized via the COX pathway. High levels of PGE2 are associated with pain, swelling, and fever during inflammation. Numerous 2'-hydroxychalcone derivatives have been shown to potently suppress PGE2 production in stimulated macrophage cells. nih.gov

The mechanism often involves the suppression of COX-2 protein expression rather than direct enzymatic inhibition. nih.gov For instance, certain 2'-hydroxychalcone derivatives were found to inhibit the induction of COX-2 protein by 12-O-tetradecanoylphorbol 13-acetate (TPA), which directly correlated with the inhibition of PGE2 production. nih.gov Structure-activity relationship studies indicate that the substituents on the B ring of the chalcone structure are a major determinant of the inhibitory activity against PGE2 production.

Other Specific Enzyme Inhibition Studies

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the management of Alzheimer's disease. Several chalcone derivatives have been investigated for their cholinesterase inhibitory potential.

Specifically, C4-substituted tertiary nitrogen-bearing 2′-hydroxychalcones have been synthesized and evaluated, with many analogues showing better inhibition against AChE than BuChE. One such derivative was identified as a potent AChE inhibitor with an IC50 of 3.3 µM and high selectivity over BuChE. The synthesis of 4'-Hydroxy-2-chlorochalcone derivatives has also been explored in the context of creating cholinesterase inhibitors. Molecular docking studies suggest these chalcone derivatives can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme.

| Compound Analogue | Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| C4-substituted 2′-hydroxychalcone | AChE | 3.3 µM | |

| 4-substituted 2-hydroxy-5-iodochalcones | AChE | 9.38–11.56 μM | |

| 4-substituted 2-hydroxy-5-iodochalcones | BuChE | 4.17 to 5.73 μM |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are digestive enzymes that break down carbohydrates into glucose. Inhibiting these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels. Chalcones have been identified as potential inhibitors of both enzymes.

Research indicates that the substitution pattern on the chalcone scaffold significantly influences inhibitory activity. While many chalcone derivatives show good inhibitory activity against α-amylase, studies have noted that most chalcones with a chloro-substituent exhibit weak inhibition of this enzyme. Conversely, chalcones containing chloro substituents alongside a hydroxy group have been found to demonstrate strong inhibition of α-glucosidase activity. The presence of a 4-hydroxyl group on ring A of the chalcone structure is suggested to confer stronger inhibitory effects against α-glucosidase.

| Enzyme | General Finding for Chloro-Substituted Chalcones | Reference |

|---|---|---|

| α-Amylase | Generally weak inhibition observed. | |

| α-Glucosidase | Strong inhibition observed when combined with a hydroxy group. |

Tyrosinase and Urease Inhibition

Tyrosinase Inhibition Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic industry as skin-whitening agents and in the food industry to prevent browning. Chalcones, particularly those with hydroxyl substitutions, are recognized as effective tyrosinase inhibitors. The inhibitory potency is highly dependent on the position of the hydroxyl groups. Specifically, a 2,4-disubstituted pattern on one of the aromatic rings is a key feature for potent tyrosinase inhibition. researchgate.net The 4-hydroxyl group, in particular, has been found to be important for strong chelation with the binuclear copper ions in the enzyme's active site. researchgate.net While direct studies on this compound are not prevalent, the structural features align with those known to be effective for tyrosinase inhibition.

Urease Inhibition Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Chalcone derivatives have been evaluated as urease inhibitors. researchgate.netnih.gov Studies on furan (B31954) chalcones with dichloro substitutions on the phenyl ring have shown promising urease inhibition, with IC50 values as low as 16.13 μM. nih.gov The position of the chloro group significantly impacts the activity; for instance, chloro-substitution at the ortho and meta positions tends to enhance urease inhibitory activity, whereas substitution at the para position can render the compound inactive. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC) |

| 5′-chloro-3,4-dimethoxy-2′-hydroxy-chalcone |

| Acetylcholine |

| Arachidonic acid |

| Prostaglandin E2 (PGE2) |

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Influence of Substituent Modifications

The nature and position of substituents on the aromatic rings of the chalcone (B49325) framework play a pivotal role in modulating its biological properties. Halogenation, as well as the presence of hydroxyl and methoxy (B1213986) groups, can significantly impact the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.

The introduction of a chlorine atom to the chalcone structure can enhance its biological activity, though the effect is highly dependent on its position. In 2'-hydroxychalcones, chlorine substitution on the A ring has been associated with reduced antiproliferative, antioxidant, and anti-inflammatory activities when compared to analogs with chlorine on the B ring. This suggests that for certain biological activities, the B ring is a more favorable position for chlorination.

The position of the chlorine atom on the B ring is also a critical determinant of activity. For instance, variations in the anti-aggregatory effects on platelets have been observed between different B ring-chlorinated isomers. This highlights the ring- and position-specific nature of SAR for halogenated chalcones. The presence of a chlorine atom is thought to increase the lipophilicity of the molecule, which can facilitate its transport across cell membranes.

A comparative study on the antiproliferative activity of various chlorinated 2'-hydroxychalcones on breast cancer cell lines (MCF-7 and MDA-MB-231) provides insight into the influence of chlorine's position. The following table illustrates the cytotoxic effects (IC₅₀ values) of these compounds.

| Compound | Substitution Position | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |

|---|---|---|---|

| C0 (2'-hydroxychalcone) | Unsubstituted | 14.1 ± 1.5 | 15.4 ± 1.2 |

| C1 | 3'-chloro | > 50 | > 50 |

| C2 | 2-chloro | 12.6 ± 1.1 | 14.9 ± 1.8 |

| C3 | 3-chloro | 10.2 ± 1.1 | 12.1 ± 1.3 |

| C4 | 4-chloro | 13.5 ± 1.9 | 15.2 ± 1.3 |

| C5 | 5'-chloro | 29.7 ± 2.5 | 31.2 ± 2.8 |

Data adapted from a study on the selective anticancer activity of chlorochalcones.

Hydroxyl and methoxy groups are key functional moieties that significantly influence the biological profile of chalcones. The 2'-hydroxy group, in particular, has been shown to be important for the anti-inflammatory effects of these compounds. This hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which helps to stabilize the molecule in a near-planar conformation, a feature that can be crucial for its interaction with biological targets.

The number and position of hydroxyl groups often correlate with the antioxidant activity of chalcones, with a higher number of free hydroxyls generally leading to better radical scavenging properties. The 4-hydroxy group on the B ring of 2'-Chloro-4-hydroxychalcone is also expected to contribute significantly to its biological activities, including its antioxidant potential.

Methoxy groups, depending on their location, can also modulate the activity of chalcones. For instance, the presence of methoxy groups on the B ring has been associated with potent inhibitory effects on the release of inflammatory mediators. In some cases, the relative position of hydroxyl and methoxy groups can be more critical for activity than the total number of hydroxyl groups.

As previously mentioned, the biological activity of substituted chalcones is highly dependent on which of the two aromatic rings, A or B, bears the substituent. Ring A is the phenyl ring attached to the carbonyl group, while Ring B is the other phenyl ring.

Studies have shown that for 2'-hydroxychalcones, substituting the A ring with a chlorine atom tends to be less favorable for antiproliferative, antioxidant, and anti-inflammatory activities compared to placing the chlorine on the B ring. This underscores the importance of maintaining an optimal electronic and steric environment on the A ring for these particular biological effects. The B ring appears to be more amenable to modifications, with substitutions at this position often leading to enhanced activity. The specific position of the substituent on the B ring further refines the biological outcome.

Role of the α,β-Unsaturated Carbonyl System in Biological Activity

A defining structural feature of chalcones is the α,β-unsaturated carbonyl system, which consists of a ketone group conjugated with a double bond. This enone moiety is a key electrophilic center and acts as a Michael acceptor. This reactivity allows chalcones to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. This ability to interact with and potentially inhibit the function of key enzymes and transcription factors is believed to be a primary mechanism behind the diverse biological activities of chalcones. The electrophilicity of the enone system, and thus its reactivity, can be modulated by the electronic effects of substituents on both the A and B rings.

Interactions with Biological Macromolecules

The biological effects of 2'-Chloro-4-hydroxychalcone are predicated on its interaction with various biological macromolecules, most notably proteins. These interactions can be either covalent, as described above, or non-covalent.

Serum albumins are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of many drugs. The interaction of chalcones with serum albumins, such as Bovine Serum Albumin (BSA), has been studied to understand their pharmacokinetic properties.

Spectroscopic studies have shown that chalcones can bind to BSA and quench its intrinsic fluorescence. This quenching is often a result of a static mechanism, indicating the formation of a stable ground-state complex between the chalcone and the protein. The binding process is typically spontaneous, with hydrophobic forces being the primary driver of the interaction.

Nucleic Acid Interactions (e.g., DNA Binding and Cleavage)

Chalcones and their derivatives are recognized for their potential to interact with various biological targets, including nucleic acids. The planar structure of the chalcone scaffold allows for intercalation or groove binding with the DNA double helix, which can lead to the inhibition of DNA replication and transcription processes.

Research into 2'-hydroxychalcones has demonstrated their capacity to induce apoptosis in cancer cells, a process often linked to DNA damage. In one study, various 2'-hydroxychalcone (B22705) analogs were tested on HepG2 hepatoma cells. The results showed that these compounds could induce internucleosomal DNA fragmentation, a characteristic feature of apoptosis. This was visualized through the formation of "DNA ladders" on agarose (B213101) gel electrophoresis. mdpi.com

Specifically, for the 2'-hydroxychalcone analogues tested, DNA fragmentation was observed at concentrations of 100 μM for most derivatives. However, one analog required a higher concentration of 200 μM to elicit the same effect, suggesting that the substitution pattern on the aromatic rings plays a crucial role in the molecule's DNA-damaging efficacy. mdpi.com This induction of apoptosis was further linked to the activation of caspases, key enzymes in the apoptotic pathway. mdpi.com While direct binding and cleavage studies on 2'-Chloro-4-hydroxychalcone are not extensively detailed, the behavior of related 2'-hydroxychalcones suggests that interaction with DNA is a plausible mechanism of action.

| Compound Type | Cell Line | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| 2'-hydroxychalcone analogs (1-3) | HepG2 | Internucleosomal DNA fragmentation (DNA ladder) | 100 μM | mdpi.com |

| 2'-hydroxychalcone analog (4) | HepG2 | Internucleosomal DNA fragmentation (DNA ladder) | 200 μM | mdpi.com |

Lipid Membrane Interactions and Membrane Permeability

The interaction of a compound with the cell membrane is a critical factor determining its bioavailability and mechanism of action. Chalcones, being generally lipophilic, are known to interact with and permeate lipid bilayers. The introduction of halogen atoms, such as chlorine, can further modulate these properties.

Studies on chlorine derivatives of 2'-hydroxychalcone have provided insights into their interactions with model lipid membranes. These derivatives exhibit high lipophilicity, which is a key predictor of membrane interaction. The presence and position of the chlorine atom on the chalcone structure have been shown to influence the compound's ability to interact with the lipid bilayer.

Experimental findings from fluorescence quenching assays indicate a strong interaction between chloro-chalcones and the lipid bilayer. Furthermore, spectroscopic studies suggest that these molecules tend to localize in the transition area of the membrane, interacting with the carbonyl, phosphate, and choline (B1196258) groups of the phospholipids, rather than penetrating deep into the hydrophobic hydrocarbon core. This interaction can lead to alterations in the membrane's dipole potential.

The ability of chalcone derivatives to disrupt membrane integrity is a key aspect of their biological activity. Some derivatives have been shown to cause depolarization of the cytoplasmic membrane and increase the permeability of the inner membrane. This disruption can lead to the leakage of cellular contents and ultimately contribute to cell death. The structure-activity relationship suggests that the presence of a chlorine atom can enhance these membrane-disrupting effects compared to the parent 2'-hydroxychalcone. mdpi.com

| Compound Type | Methodology | Key Findings | Reference |

|---|---|---|---|

| Chlorine derivatives of 2'-hydroxychalcone | Physicochemical simulations | High lipophilicity (ilogP values: 2.79-2.90) | |

| Chlorine derivatives of 2'-hydroxychalcone | Fluorescence quenching assays | Strong interaction with the lipid bilayer; quenching capacity varies with chlorine position. | |

| Chlorine derivatives of 2'-hydroxychalcone | FTIR studies | Alters carbonyl, phosphate, and choline groups, suggesting localization in the membrane's transition area. | |

| Prenylated chalcones | DSC, Fluorescence, ATR-FTIR | Intercalated into DPPC bilayers, decreased melting temperature, and interacted with glycerol (B35011) backbone and acyl chain region. nih.gov | nih.gov |

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations (e.g., Ligand-Receptor Interactions for Enzyme Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2'-Chloro-4-hydroxychalcone, docking studies have been instrumental in identifying potential enzyme targets and elucidating the specific interactions that govern its inhibitory activity.

Research has shown that this compound exhibits notable interactions with the anti-apoptotic proteins MDM2 and Bcl-2, which are key regulators of apoptosis and are often dysregulated in cancer. researchgate.net Docking analyses of a similar compound, 4-chloro-2'-hydroxychalcone (B8741632), revealed binding energies ranging from -6.2 to -6.6 kcal/mol, indicating moderate affinity for these anti-apoptotic targets. researchgate.net In studies targeting the MDM2-p53 interaction, 4-chloro-2'-hydroxychalcone demonstrated favorable binding. unair.ac.idresearchgate.net

Furthermore, in the context of viral diseases, 2'-hydroxychalcone (B22705) derivatives have been docked against the main protease of SARS-CoV-2 (PDB ID: 7BQY). nih.gov These in silico studies have highlighted the potential for these chalcones to inhibit viral replication by binding to the active site of the enzyme, with an efficacy comparable to the standard drug Remdesivir. nih.gov Docking studies have also been performed on cyclooxygenase 2 (COX2), an enzyme involved in inflammation, to interpret the inhibitory activity of 2'-hydroxychalcone analogues. researchgate.net

The primary interactions observed in these docking simulations typically involve hydrogen bonds with key amino acid residues in the active site of the target protein, as well as hydrophobic and van der Waals interactions that contribute to the stability of the ligand-receptor complex. For instance, the hydroxyl group on the A-ring and the carbonyl group of the chalcone (B49325) scaffold are frequently involved in forming crucial hydrogen bonds.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

| MDM2 | Not Specified | -6.2 to -6.6 | Not Specified | researchgate.net |

| Bcl-2 | Not Specified | -6.2 to -6.6 | Not Specified | researchgate.net |

| SARS-CoV-2 Main Protease | 7BQY | Comparable to Remdesivir | Not Specified | nih.gov |

| Cyclooxygenase 2 (COX2) | 2CX2 | Not Specified | Arg120, Arg513 | researchgate.net |

Molecular Dynamics Simulations

To complement the static view provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide valuable information on the stability of the complex and the conformational changes that may occur upon ligand binding.

For a closely related compound, 2-chloro-2′-hydroxychalcone, MD simulation trajectories of its complex with the Bcl-2 protein were analyzed for up to 500 nanoseconds (ns). researchgate.net The results indicated a stable binding profile, confirming the compound's potential as an inhibitor of this anti-apoptotic protein. researchgate.net In another study, MD simulations of a similar chalcone complexed with the soybean lipoxygenase-1 (LOX-1) enzyme were conducted for 10 ns to explore binding characteristics and allosteric interactions. nih.gov The stability of docked complexes of 2'-hydroxychalcone derivatives with the SARS-CoV-2 main protease has also been validated through MD simulations, ensuring the persistence of the binding interactions over time. nih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained in a dynamic, more physiologically relevant environment.

Theoretical Predictions of Physicochemical Parameters

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Theoretical calculations offer a rapid and cost-effective means of predicting these essential parameters.

Calculation of Lipophilicity (e.g., ClogP, ilogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov A balanced lipophilicity is essential for oral bioavailability and membrane permeability. Various in silico models are used to calculate this property, with ClogP and ilogP being common predictors. While specific calculated values for 2'-Chloro-4-hydroxychalcone are not consistently reported across the literature, ADME prediction tools like SwissADME are frequently used to estimate these values for chalcone derivatives. analis.com.my These predictions are vital in the early stages of drug discovery to filter compounds with potentially poor pharmacokinetic properties. nih.gov

Quantum Chemical Calculations (e.g., Ionization Potential, Bond Dissociation Enthalpy)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and bond dissociation enthalpy.

These parameters are valuable for understanding the reactivity and stability of the molecule. For instance, the HOMO-LUMO gap can indicate the chemical reactivity and kinetic stability of the chalcone. A smaller gap suggests that the molecule is more reactive. Quantum chemical studies have been performed on 2'-hydroxychalcone derivatives to confirm their structures and evaluate their electronic properties. nih.gov Such calculations also provide insights into the antioxidant potential of chalcones by determining bond dissociation enthalpies, which relate to the ease of donating a hydrogen atom to scavenge free radicals. nih.gov

Chemoinformatics and Pharmacophore Modeling

Chemoinformatics employs computational methods to analyze chemical information. One of its key applications in drug discovery is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity.

For chalcone derivatives, pharmacophore models have been developed to understand their structure-activity relationships for various targets. A typical pharmacophore model for a chalcone inhibitor might include hydrogen bond acceptors (from the carbonyl and hydroxyl groups), hydrogen bond donors, and aromatic rings as key features. iomcworld.org These models are then used to screen large compound libraries for new potential inhibitors (virtual screening) or to guide the optimization of existing lead compounds. iomcworld.org Chemoinformatics tools are also broadly used to predict the pharmacokinetic properties and drug-likeness of novel chalcone derivatives. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process and reducing the likelihood of late-stage failures. Various computational tools and web-based servers, such as SwissADME and OSIRIS Property Explorer, are utilized for this purpose. nih.govrjptonline.org

For 2'-hydroxychalcone analogues, ADME predictions have been performed to assess their drug-likeness based on criteria such as Lipinski's Rule of Five. analis.com.myresearchgate.net These predictions analyze parameters including molecular weight, logP, number of hydrogen bond donors, and number of hydrogen bond acceptors. Studies on 2'-hydroxychalcone derivatives have predicted favorable drug-like properties, suggesting good potential for oral bioavailability. nih.govanalis.com.my Furthermore, these tools can predict other important properties like gastrointestinal absorption, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 enzymes, which are crucial for metabolism. researchgate.net ADMET (ADME and toxicity) predictions have also indicated that some 2'-hydroxychalcones are non-carcinogenic and relatively safe. nih.gov

| ADME Parameter | Predicted Property/Violation | Significance |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Influences absorption and distribution |

| Lipophilicity (LogP) | Generally within optimal range | Affects solubility and membrane permeability |

| Hydrogen Bond Donors | < 5 | Impacts membrane permeability |

| Hydrogen Bond Acceptors | < 10 | Impacts membrane permeability |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High (predicted) | Indicates potential for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Variable/Predicted | Determines potential for CNS activity |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0-1 violations (typically) | General indicator of drug-likeness |

| Bioavailability Score | Favorable (predicted) | Overall potential to be an oral drug |

Future Research Directions and Therapeutic Potential in Medicinal Chemistry

Development as a Privileged Scaffold for Drug Discovery